Dimethyldinitrosoethylenediamine

Overview

Description

Dimethyldinitrosoethylenediamine is a chemical compound with the molecular formula C₄H₁₀N₄O₂. It is known for its yellow crystalline appearance and is primarily used in scientific research.

Preparation Methods

Dimethyldinitrosoethylenediamine can be synthesized through several methods. One common synthetic route involves the nitrosation of N,N’-dimethylethylenediamine using sodium nitrite and acetic acid. The reaction conditions typically include maintaining a controlled temperature and pH to ensure the successful formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and efficiency.

Chemical Reactions Analysis

Dimethyldinitrosoethylenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dimethyldinitrosoethylenediamine has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it has been studied for its potential carcinogenic properties and its ability to induce DNA damage and mutations in various cell lines. In medicine, it is explored for its potential use in drug discovery and development. Additionally, the compound has applications in environmental remediation, particularly in the removal of heavy metals from water and soil.

Mechanism of Action

The mechanism of action of Dimethyldinitrosoethylenediamine involves its interaction with molecular targets and pathways within cells. It is known to induce DNA damage, which can lead to mutations and potentially carcinogenic effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular processes related to DNA replication and repair.

Comparison with Similar Compounds

Dimethyldinitrosoethylenediamine can be compared to other similar compounds, such as N,N’-dimethylethylenediamine and other nitrosoamines. While these compounds share some structural similarities, this compound is unique due to its specific nitrosation pattern and its distinct chemical properties. This uniqueness makes it particularly valuable in certain research applications where other compounds may not be as effective.

List of Similar Compounds::- N,N’-dimethylethylenediamine

- N-nitrosodimethylamine

- N-nitroso-N-methylurea

Biological Activity

Dimethyldinitrosoethylenediamine (DMDE) is a chemical compound with the molecular formula C₄H₁₀N₄O₂. It is recognized for its potential biological activities, particularly its carcinogenic properties and ability to induce DNA damage. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Overview of this compound

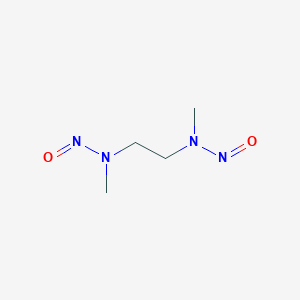

- Chemical Structure : DMDE is characterized by its yellow crystalline appearance and is primarily utilized in scientific research.

- Molecular Weight : 146.15 g/mol

- CAS Number : 13256-12-7

DMDE's biological activity is primarily linked to its interaction with cellular components, leading to DNA damage. The following points summarize its mechanism:

- DNA Damage Induction : DMDE has been shown to induce mutations in various cell lines, which is a critical factor in its potential carcinogenic effects.

- Interference with Cellular Processes : The compound may disrupt DNA replication and repair mechanisms, contributing to its mutagenic properties .

- Target Pathways : While specific molecular targets are still under investigation, it is suggested that DMDE interacts with pathways involved in DNA metabolism.

Carcinogenic Potential

Numerous studies have evaluated the carcinogenic potential of DMDE. Key findings include:

- Mutagenicity Tests : In vitro assays have demonstrated that DMDE can cause significant DNA strand breaks and mutations in bacterial and mammalian cell lines .

- Long-term Exposure Studies : Animal studies have indicated a correlation between exposure to DMDE and the development of tumors, reinforcing concerns regarding its carcinogenicity.

Comparative Studies

To understand DMDE's activity better, it can be compared with other nitroso compounds:

| Compound Name | Mutagenicity | Carcinogenicity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Confirmed | Induces DNA damage |

| N-Nitrosodimethylamine | Moderate | Confirmed | Alkylation of DNA |

| N-Nitroso-N-methylurea | High | Confirmed | Interference with DNA repair mechanisms |

Case Studies

- Cell Line Studies : Research involving human lung fibroblast cell lines showed that DMDE exposure resulted in increased levels of oxidative stress markers, indicating a pathway for its mutagenic effects.

- Animal Models : In a study using rodent models, long-term exposure to DMDE led to the development of various tumors, particularly in the liver and lungs, highlighting its potential as a carcinogen .

- Environmental Impact Assessments : Investigations into the environmental persistence of DMDE revealed that it can accumulate in soil and water systems, posing risks for indirect human exposure through environmental pathways.

Safety and Regulatory Considerations

Given the biological activity of DMDE, regulatory agencies classify it as a hazardous substance. Safety data sheets recommend handling precautions due to its mutagenic properties.

Properties

IUPAC Name |

N-methyl-N-[2-[methyl(nitroso)amino]ethyl]nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O2/c1-7(5-9)3-4-8(2)6-10/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIARNFLMZPJGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN(C)N=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927720 | |

| Record name | N,N'-Ethane-1,2-diylbis(N-methylnitrous amide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13256-12-7 | |

| Record name | Dinitrosodimethylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyldinitrosoethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Ethane-1,2-diylbis(N-methylnitrous amide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl({2-[methyl(nitroso)amino]ethyl})nitrosoamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dinitrosodimethylethylenediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S3HHA7YX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.